4-Bromo-3-(bromomethyl)benzoic acid
Description
Significance and Research Context of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives are a class of organic compounds that play a crucial role in numerous scientific and industrial fields. The introduction of halogen atoms, such as bromine, onto the benzoic acid scaffold significantly influences the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. nih.govnih.gov These modifications make halogenated benzoic acids valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aismolecule.comontosight.ai
In the context of academic research, these derivatives are instrumental in developing new synthetic methodologies. smolecule.com The presence of halogens provides reactive handles for various chemical transformations, such as cross-coupling reactions, which are fundamental in constructing complex molecular architectures. smolecule.com Furthermore, the study of halogenated benzoic acids contributes to a deeper understanding of structure-activity relationships, particularly in medicinal chemistry, where they are often key components of bioactive molecules. nih.gov The investigation into their properties and reactions helps to expand the toolbox of synthetic chemists and enables the creation of novel compounds with desired functionalities.
Historical Perspective on the Development and Study of 4-Bromo-3-(bromomethyl)benzoic Acid and its Analogues
The study of halogenated aromatic compounds, including benzoic acid derivatives, has a long history rooted in the advancement of organic synthesis. Early methods for producing such compounds often involved direct halogenation, which could be challenging to control and sometimes required harsh reagents. The development of more selective and milder brominating agents, like N-Bromosuccinimide (NBS), marked a significant step forward, allowing for more controlled synthesis of specific isomers.
The synthesis of compounds analogous to this compound, such as those with different substitution patterns or related functional groups, has been driven by the need for specific building blocks in targeted synthesis. For instance, the synthesis of 4-bromomethyl-3-methoxy-benzoic acid esters, important intermediates for certain pharmaceuticals, has been achieved through the side-chain bromination of the corresponding 4-methyl-3-methoxy-benzoic acid ester. google.com Over time, research has focused on optimizing reaction conditions, improving yields, and utilizing safer solvents. google.com The ongoing exploration of new synthetic routes and applications for these and other related halogenated benzoic acids continues to be an active area of chemical research. acs.orgresearchgate.net
Structural Features and Reactive Sites of this compound Relevant to Chemical Research
The chemical behavior and utility of this compound in research are directly attributable to its distinct structural features and the resulting reactive sites. The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a bromine atom directly attached to the aromatic ring at position 4, and a bromomethyl group (-CH2Br) at position 3. evitachem.com
The key reactive sites of this compound are:
The Bromomethyl Group: The bromine atom in the bromomethyl group is a good leaving group, making this site highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a valuable tool for alkylation reactions. smolecule.com
The Aromatic Bromine: The bromine atom attached directly to the benzene ring is less reactive towards simple nucleophilic substitution but is a key participant in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. smolecule.com This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds.
The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule and can undergo typical reactions of carboxylic acids, such as esterification and amidation. ontosight.ai It can also be reduced to an alcohol. smolecule.com
This dual reactivity, with two distinct and chemoselectively addressable bromine atoms, makes this compound a particularly versatile building block in multi-step organic synthesis. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H6Br2O2 |
| Molecular Weight | 293.94 g/mol |
| Appearance | Typically a white to light yellow solid |
| Melting Point | Approximately 112-114 °C |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWDOQGUBOGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Bromomethyl Benzoic Acid
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) at the 3-position of the benzoic acid ring is a primary benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of 4-bromo-3-(bromomethyl)benzoic acid.
Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Hydroxide (B78521) Ions, Carbon Nucleophiles)
The benzylic carbon of the bromomethyl group is electrophilic and readily attacked by a wide array of nucleophiles. This allows for the introduction of diverse functional groups at this position.
Amines: Primary and secondary amines react with this compound to form the corresponding aminomethyl derivatives. For instance, reaction with ammonia (B1221849) can yield 4-bromo-3-(aminomethyl)benzoic acid. google.com These reactions typically proceed under mild conditions. Studies on the reaction of benzyl (B1604629) bromide with N-substituted anilines indicate that the reactivity of the amine nucleophile increases with its basicity (pkb value). scispace.com The reaction generally follows a second-order kinetic path, consistent with an Sₙ2 mechanism. epa.gov
Thiols: Thiol-based nucleophiles, such as sodium thiomethoxide, can displace the bromide to form thioethers. For example, the reaction can yield 4-bromo-3-(methylthiomethyl)benzoic acid derivatives.
Hydroxide Ions: In the presence of a hydroxide source or upon solvolysis in a protic solvent like ethanol (B145695), the bromomethyl group can be converted to a hydroxymethyl group. For example, ethyl 4-bromo-3-(bromomethyl)benzoate reacts with sodium ethoxide in ethanol to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate. chemicalbook.com The direct hydrolysis to the corresponding alcohol, 4-bromo-3-(hydroxymethyl)benzoic acid, can also be achieved.
Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can also act as nucleophiles. For example, methyl 4-(bromomethyl)benzoate (B8499459) reacts with sodium cyanide to produce methyl 4-(cyanomethyl)benzoate.
The following table summarizes the types of nucleophilic substitution reactions at the bromomethyl position:
| Nucleophile Type | Example Nucleophile | Product Functional Group |
|---|---|---|
| Amines | Ammonia, N-methylaniline | Aminomethyl (-CH₂NH₂), (N-methylanilino)methyl |
| Thiols | Sodium thiomethoxide | Thiomethyl (-CH₂SMe) |
| Hydroxide/Alkoxides | Sodium hydroxide, Sodium ethoxide | Hydroxymethyl (-CH₂OH), Ethoxymethyl (-CH₂OEt) |
Kinetic and Thermodynamic Aspects of Substitution
The nucleophilic substitution reactions at the benzylic carbon of this compound and related benzyl bromides have been the subject of kinetic studies. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline mechanism, depending on the substituents on the aromatic ring, the nature of the nucleophile, and the solvent polarity. koreascience.kr
For many benzyl halides, the Hammett plot (log k/k₀ vs. σ) for nucleophilic substitution is often curved rather than linear. koreascience.kr This nonlinearity suggests a change in the reaction mechanism or a multi-step process. koreascience.kr The reaction of benzyl bromide with substituted anilines has been shown to be controlled by electrostatic interactions rather than frontier orbital interactions. scispace.com
The solvolysis of benzyl bromides in alcohols has been studied, and the rates are influenced by the solvent's polarity. koreascience.kr Kinetic isotope effect studies on benzylic bromides have been used to probe the extent of ionization and the nature of the transition state in nucleophilic substitution reactions. nih.gov The relatively weak benzylic C-H bonds (bond dissociation energy of about 90 kcal/mol) make this position particularly reactive. masterorganicchemistry.com
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can also undergo substitution reactions, although the conditions required are typically more forcing than those for the benzylic position.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atom and the carboxylic acid group. The carboxylic acid group is a meta-directing deactivator, while the bromine atom is an ortho-, para-directing deactivator. The combined effect of these substituents will direct incoming electrophiles to the positions ortho and para to the activating group if present, or to the least deactivated positions. For example, nitration of a related bromo-p-toluic acid with nitric acid leads to the introduction of a nitro group onto the ring. google.com
Reactivity of the Aromatic Bromine Substituent
The bromine atom at the 4-position of the benzoic acid ring is less reactive towards nucleophilic substitution than the benzylic bromine. However, it can be replaced under specific conditions, often requiring a catalyst. This aromatic bromine is primarily reactive in metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions Involving Aromatic Bromide (e.g., Suzuki-Miyaura, Heck Couplings)
The aromatic bromine atom at the 4-position is well-suited for participating in various palladium-catalyzed cross-coupling reactions. smolecule.com This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aromatic bromide with an organoboron compound, such as an aryl boronic acid, in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures. The 4-bromo substituent can selectively undergo cross-coupling with aryl boronic acids. smolecule.com
Heck Coupling: While less commonly cited for this specific molecule in the provided context, the Heck reaction, which couples aryl halides with alkenes, is a plausible transformation for the aromatic bromine substituent.
The dual functionality of this compound, with its reactive benzylic bromide and its capacity for cross-coupling at the aromatic bromide position, enables sequential and controlled modifications of the molecule. smolecule.com
The following table provides an overview of the reactivity of the two bromine substituents:
| Bromine Position | Type of Reaction | Common Reagents | Resulting Transformation |
|---|---|---|---|
| 3-(bromomethyl) | Nucleophilic Substitution | Amines, Thiols, Hydroxides, Cyanides | Formation of C-N, C-S, C-O, C-C bonds |
Palladium-Catalyzed Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions. rjptonline.orgsmolecule.com The presence of the aryl bromide allows for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. rjptonline.org The electron-deficient nature of the aromatic ring enhances its reactivity in these transformations. smolecule.com
In Suzuki-Miyaura coupling, the aryl bromide moiety reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. rjptonline.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. The bromomethyl group can remain intact during these reactions, allowing for subsequent functionalization. smolecule.com
Substrate Scope and Efficiency Studies
The efficiency of palladium-catalyzed reactions with this compound is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. Studies have shown that catalysts like bis(triphenylphosphine)palladium(II) chloride can effectively catalyze the Suzuki cross-coupling of aryl halides with phenylboronic acid, yielding moderate to high yields. rjptonline.org The substrate scope is broad, accommodating various boronic acids and allowing for the synthesis of a wide array of biaryl compounds. nih.govdntb.gov.ua
The regioselectivity of these reactions is a critical aspect, with the aryl bromide typically being more reactive than the benzylic bromide under standard Suzuki-Miyaura conditions. nih.gov This differential reactivity allows for selective functionalization of the aromatic ring while preserving the bromomethyl group for further transformations. smolecule.com
Table 1: Examples of Palladium-Catalyzed Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 4-(Bromomethyl)benzoic acid | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | 4-Benzylbenzoic acid | 79.9 | rjptonline.org |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amidation, and reduction. evitachem.com These reactions further enhance the synthetic utility of this compound.
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The resulting esters, such as ethyl 4-bromo-3-(bromomethyl)benzoate, are often used as intermediates in further synthetic steps due to their increased solubility in organic solvents. chemicalbook.com
Amidation reactions with amines lead to the formation of amides. These reactions are typically carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride.
Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride. evitachem.com This transformation provides another route to creating diverse molecular architectures.
The carboxylic acid can be converted to a more reactive acid halide, such as a benzoyl chloride derivative. This is typically achieved by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acid halide is a versatile intermediate that readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.
Radical Reactions and Their Application
The synthesis of this compound itself often involves a radical reaction. evitachem.com The bromination of 4-bromo-3-methylbenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, proceeds via a free radical mechanism to install the bromomethyl group. ysu.edu
The bromomethyl group can also participate in radical reactions. For instance, in "radical clock" experiments, the behavior of similar benzylic bromides can provide insights into the mechanisms of certain transition-metal-catalyzed cross-coupling reactions, helping to determine whether radical intermediates are involved. bris.ac.uk
Mechanistic Investigations through Computational and Spectroscopic Techniques
Computational and spectroscopic techniques are invaluable tools for elucidating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) studies can be employed to investigate the geometries, electronic structures, and energies of reactants, intermediates, and transition states in palladium-catalyzed coupling reactions. nih.govresearchgate.net These calculations provide insights into the reaction pathways and the factors that control reactivity and selectivity. researchgate.net
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for characterizing the products of these reactions and for monitoring reaction progress. rjptonline.orgnih.gov For instance, 31P NMR can be used to track the palladium catalyst and its various intermediate forms throughout a catalytic cycle, providing direct evidence for the proposed mechanistic steps. acs.org
Derivatization and Structural Modification of 4 Bromo 3 Bromomethyl Benzoic Acid
Synthesis and Characterization of Ester Derivatives (e.g., Ethyl 4-Bromo-3-(bromomethyl)benzoate)
Esterification of the carboxylic acid moiety of 4-bromo-3-(bromomethyl)benzoic acid is a fundamental derivatization. The resulting esters, such as Ethyl 4-bromo-3-(bromomethyl)benzoate, often exhibit enhanced solubility in organic solvents, making them more versatile for subsequent reactions. scholarsresearchlibrary.com
A common synthetic route to these esters involves the radical bromination of a precursor like ethyl 4-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, in a solvent like carbon tetrachloride. beilstein-journals.org Following the reaction, purification is achieved through standard techniques like recrystallization or column chromatography. beilstein-journals.org
Alternatively, the parent acid, this compound, can be directly esterified using an alcohol (e.g., ethanol) under acidic catalysis, following the principles of Fischer-Speier esterification.
The structural confirmation of these ester derivatives is paramount and is accomplished using a suite of spectroscopic techniques.
¹H NMR Spectroscopy: In the proton NMR spectrum of ethyl 4-bromo-3-(bromomethyl)benzoate, distinct signals confirm the structure. The benzylic protons of the -CH₂Br group typically appear as a singlet around δ 4.5 ppm. The ethyl group presents as a characteristic quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons. Aromatic protons give rise to signals in the δ 7.8–8.2 ppm region. beilstein-journals.org
Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. A strong absorption band corresponding to the C=O stretch of the ester is a prominent feature, typically found around 1720 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the derivative. For ethyl 4-bromo-3-(bromomethyl)benzoate, the molecular formula is C₁₀H₁₀Br₂O₂ with a molecular weight of approximately 322 g/mol . beilstein-journals.orgnih.gov
Synthesis of Nitro-Substituted Analogues (e.g., 3-Nitro-4-bromomethylbenzoic Acid)
The introduction of a nitro (-NO₂) group onto the aromatic ring profoundly influences the electronic properties of the molecule, enhancing its utility as a synthetic intermediate, particularly in the preparation of pharmacologically active compounds and photolabile linkers. newdrugapprovals.orgnih.govlookchem.comgoogle.com
A documented synthesis of 3-nitro-4-bromomethylbenzoic acid starts from p-toluic acid. newdrugapprovals.orgchemicalbook.com The process involves two key steps:
Benzylic Bromination: p-Toluic acid is first subjected to radical bromination. This is achieved by refluxing it with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a suitable solvent like dry benzene (B151609). This step selectively brominates the methyl group, yielding 4-(bromomethyl)benzoic acid. newdrugapprovals.orgsoton.ac.uk
Nitration: The resulting 4-(bromomethyl)benzoic acid is then carefully nitrated. The compound is added to fuming nitric acid at low temperatures (e.g., -10°C to 0°C). nih.gov This electrophilic aromatic substitution introduces a nitro group primarily at the 3-position, ortho to the carboxylic acid and meta to the bromomethyl group, to yield the final product, 3-nitro-4-(bromomethyl)benzoic acid. newdrugapprovals.orgnih.gov
Characterization of 4-bromomethyl-3-nitrobenzoic acid (C₈H₆BrNO₄, MW: ~260 g/mol ) is confirmed by its physical and spectroscopic properties, including its melting point, which is reported to be in the range of 127-130°C. smolecule.com
Preparation of Other Substituted Bromobenzoic Acids
Introduction of Additional Halogens
The synthesis of bromobenzoic acids bearing additional halogens can be achieved through electrophilic halogenation. The directing effects of the existing substituents on the ring guide the position of the incoming halogen. For instance, the bromination of 3,5-dihydroxybenzoic acid using elemental bromine in the presence of aqueous mineral acid yields 4-bromo-3,5-dihydroxybenzoic acid. rsc.org In some procedures, an oxidizing agent like hydrogen peroxide is used to generate bromine in situ. rsc.org Similarly, multi-substituted benzoic acids, such as 2,4-dichloro-5-fluorobenzoic acid, can be synthesized via nitration followed by diazotization and substitution reactions. rjpbcs.com While a specific documented synthesis for a dihalo-derivative starting directly from this compound is not prominent, these general methods illustrate the strategies for introducing further halogen atoms onto the aromatic core.
Alkyl, Alkoxy, and Aryl Substitutions (e.g., 4-Bromo-3-(methoxymethyl)benzoic Acid)
The versatile scaffold of this compound and its esters allows for the introduction of a variety of other functional groups.
Alkoxy Substitution: The benzylic bromine is highly susceptible to nucleophilic substitution. This is exemplified by the synthesis of ethyl 4-bromo-3-(ethoxymethyl)benzoate. The reaction involves treating ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a solvent mixture like ethanol (B145695) and DMF. researchgate.net The ethoxide ion acts as a nucleophile, displacing the bromide ion to form an ether linkage. The reaction typically proceeds at low to ambient temperatures, providing the product in good yield (e.g., 84%). researchgate.net
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium ethoxide | Ethanol/DMF | 0°C to room temp, 16h | Ethyl 4-bromo-3-(ethoxymethyl)benzoate | 84% | researchgate.net |
Aryl Substitution: The aryl bromide at the C-4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the formation of a carbon-carbon bond, linking a new aryl group to the benzoic acid core. These reactions are typically performed using a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base, reacting the bromo-derivative with an arylboronic acid. This differential reactivity allows the aryl bromide to be coupled while leaving the benzylic bromide available for subsequent reactions. researchgate.net
Synthesis of Polyfunctionalized Aromatic Intermediates
The distinct reactivity of the two bromine atoms in this compound is a key feature that enables its use as a scaffold for creating complex, polyfunctionalized aromatic intermediates. The benzylic bromide is reactive towards nucleophiles in Sₙ2 reactions, while the aryl bromide is reactive in palladium-catalyzed cross-coupling reactions. researchgate.net This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule.
A prominent example of its application is in the synthesis of the antihypertensive drug Telmisartan. scholarsresearchlibrary.combeilstein-journals.orgnewdrugapprovals.orgyoutube.com In several synthetic routes, a biphenyl (B1667301) core is constructed where one of the key building blocks is a derivative of 4-bromomethylbenzoic acid. For instance, a pre-formed benzimidazole (B57391) moiety can be alkylated using a 4'-(bromomethyl)-biphenyl-2-carboxylic acid derivative. newdrugapprovals.org This biphenyl fragment itself is often synthesized using a Suzuki coupling, highlighting the utility of the aryl-bromo bond. The bromomethyl group then serves as the electrophilic site for an Sₙ2 reaction with a nucleophilic nitrogen on the benzimidazole ring system. This sequential functionalization—first a cross-coupling at the aryl position followed by a nucleophilic substitution at the benzylic position (or vice versa in different synthetic designs)—is a powerful strategy for assembling complex drug molecules. newdrugapprovals.orgresearchgate.net
Comparative Reactivity and Structure-Activity Relationship Studies of Derivatives
The structural modifications made to this compound directly impact the reactivity and potential biological activity of the resulting derivatives.
Comparative Reactivity:
Acidity: The presence of electron-withdrawing groups (EWGs) like bromine and nitro groups increases the acidity (lowers the pKa) of the benzoic acid compared to the unsubstituted parent molecule. The -COOH group itself is an EWG and deactivates the aromatic ring towards electrophilic substitution. scholarsresearchlibrary.comsmolecule.com Halogens exert a deactivating inductive effect, making ortho-halo-substituted benzoic acids generally stronger acids than benzoic acid itself. scholarsresearchlibrary.com
Nucleophilic Substitution: The benzylic -CH₂Br group is a potent electrophile, readily undergoing Sₙ2 reactions. The reactivity is influenced by steric hindrance around the reaction center.
Cross-Coupling: The C-Br bond on the aromatic ring is less reactive than the benzylic C-Br bond in nucleophilic substitutions but is readily activated by palladium catalysts for cross-coupling reactions. The presence of the electron-withdrawing carboxyl and nitro groups can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) center, a key step in catalytic cycles like Suzuki coupling. researchgate.net
Structure-Activity Relationship (SAR) Studies: Derivatives of bromobenzoic acids have been explored for their potential as enzyme inhibitors. SAR studies investigate how changes in the molecular structure affect biological activity. For example, a series of 4-bromobenzoic acid-based hydrazone-Schiff base derivatives were synthesized and tested for their α-amylase inhibitory potential. The results showed that the nature and position of substituents on the aromatic rings significantly influenced the inhibitory activity, measured by the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Below is a table showing the IC₅₀ values for selected derivatives, demonstrating the structure-activity relationship.
| Compound | Substituents on Phenyl Ring | α-Amylase Inhibition IC₅₀ (µM) | Reference |
| Derivative 1 | 2,4-dihydroxy | 0.23 ± 0.01 | nih.govyoutube.com |
| Derivative 2 | 4-hydroxy-3-methoxy | 0.25 ± 0.02 | nih.govyoutube.com |
| Derivative 3 | 4-dimethylamino | 0.30 ± 0.01 | nih.govyoutube.com |
| Derivative 4 | 4-hydroxy | 0.80 ± 0.01 | nih.govyoutube.com |
| Derivative 5 | 2-hydroxy | 1.30 ± 0.01 | nih.govyoutube.com |
| Acarbose (Standard) | - | 1.34 ± 0.01 | nih.govyoutube.com |
These studies indicate that electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, particularly at the para position, can enhance the inhibitory activity against α-amylase, with several derivatives showing significantly greater potency than the standard drug, acarbose. nih.govyoutube.com Similarly, other studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have shown that introducing substituents at the 3-position of the benzoic acid moiety can maintain or enhance inhibitory activity and improve antiproliferative effects.
Applications of 4 Bromo 3 Bromomethyl Benzoic Acid in Advanced Organic Synthesis
Versatile Intermediate in Pharmaceutical Chemistry
4-Bromo-3-(bromomethyl)benzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical chemistry. Its utility stems from the presence of two reactive bromine atoms and a carboxylic acid functional group, which allow for a variety of chemical transformations.
Precursor for Drug Candidates and Bioactive Molecules
The unique structure of this compound, featuring a benzoic acid backbone with two bromine atoms at the 3- and 4-positions, makes it a versatile scaffold for creating new drug candidates. The bromomethyl group at the 3-position is particularly useful for alkylation reactions, while the bromo substituent at the 4-position can participate in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This dual reactivity allows for the sequential modification of the aromatic ring, a key strategy in the synthesis of kinase inhibitors and other biologically active molecules. smolecule.com
The electron-deficient nature of the aromatic system in this compound enhances its reactivity in palladium-catalyzed transformations. For example, the 4-bromo group can be selectively cross-coupled with aryl boronic acids at room temperature, leaving the bromomethyl group available for subsequent nucleophilic substitutions. This orthogonal reactivity is a powerful tool in the modular synthesis of drug candidates that target inflammatory pathways. smolecule.com
Role in the Synthesis of Specific Pharmacological Agents
While direct synthesis of major drugs using this compound is not widely documented, its structural motifs are found in precursors to important pharmacological agents. For instance, the related compound, 4-(bromomethyl)benzoic acid, is a known intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure. chemicalbook.comthermofisher.comcymitquimica.com It is also used in the preparation of Temoporfin (m-THPC), a photosensitizer used in photodynamic therapy for cancer. chemicalbook.comthermofisher.comtum.deresearchgate.net
Although direct evidence for the use of this compound in the synthesis of Eprosartan is not available, its structural similarity to 4-(bromomethyl)benzoic acid suggests its potential as an alternative or a precursor for analogous compounds with potential antihypertensive activity. Similarly, derivatives of this compound could be explored for the synthesis of novel photosensitizers.
Building Block for Agrochemicals and Specialty Chemicals
The reactivity of this compound also makes it a valuable intermediate in the synthesis of agrochemicals and other specialty chemicals. smolecule.comevitachem.com The ability to introduce various functional groups through reactions at the bromine and carboxylic acid sites allows for the creation of a diverse range of molecules with potential applications in crop protection and materials science. ontosight.ai For example, the related compound 3-bromo-4-methoxybenzoic acid has shown inhibitory effects on pathogenic bacteria like apple rot and grape white rot, and also exhibits plant growth regulatory effects. google.com This suggests that derivatives of this compound could be investigated for similar agrochemical applications.
Applications in Materials Science and Polymer Synthesis
The versatility of this compound extends to the field of materials science and polymer chemistry.
Monomer or Intermediate in Polymer Chemistry
This compound can be used as a monomer or an intermediate in the development of functionalized polymers. smolecule.com The presence of the reactive bromomethyl and carboxylic acid groups allows for its incorporation into polymer chains, leading to materials with tailored properties. For instance, the related compound 4-(bromomethyl)benzoic acid is used in polymer chemistry. solubilityofthings.com
Development of Functional Materials
This compound and its derivatives have potential applications in the development of functional materials. One area of interest is the formation of supramolecular gels. The related compound 4-(bromomethyl)-N-phenylbenzamide, which can be synthesized from 4-(bromomethyl)benzoic acid, is used in the creation of supramolecular gels. vulcanchem.comskemman.is These are materials formed through the self-assembly of small molecules, held together by non-covalent interactions like hydrogen bonds and π-π stacking. skemman.is The ability to form such gels opens up possibilities for applications in areas like drug delivery and tissue engineering.
Utility in Solid-Phase Synthesis
The structural framework of benzoic acid derivatives featuring bromomethyl groups is of significant interest in the development of solid-phase synthesis strategies, particularly for the preparation of peptides and other complex molecules. While direct applications of this compound are an emerging area of research, the utility of its close structural analogs, notably 4-(bromomethyl)benzoic acid and 4-bromomethyl-3-nitrobenzoic acid, is well-established, providing a strong basis for its potential in this field. These compounds serve as versatile handles or linkers, enabling the attachment of molecules to a solid support and their subsequent cleavage under specific conditions.
A prominent example is the use of the related compound, 4-bromomethyl-3-nitrobenzoic acid (also referred to as 3-nitro-4-bromomethyl benzoic acid), as a photolabile linker in solid-phase peptide synthesis (SPPS). google.comechemi.com This compound can be used to prepare a polystyrene-based resin, such as 4-bromomethyl-3-nitrobenzoylamide polystyrene resin, which serves as a solid support for the stepwise assembly of peptide chains. google.com The key advantage of this system lies in the ortho-nitrobenzyl group, which renders the linkage to the solid support sensitive to light. google.com This allows for the release of the synthesized protected peptide acids or amides from the resin via photolysis, typically using light with a wavelength of around 350 nm. google.comias.ac.in This cleavage method is notably mild and highly efficient, preserving acid-labile protecting groups and the integrity of aromatic amino acids within the peptide sequence. google.com
Research has demonstrated the preparation of various resins for SPPS using this nitro-substituted analog. For instance, a 4-bromomethyl-3-nitrobenzoylaminomethyl polystyrene resin was prepared and subsequently converted to a 4-aminomethyl-3-nitrobenzoylaminomethyl resin. ias.ac.in This photosensitive support was successfully employed in the synthesis of sequential peptides corresponding to substance P (6-11), showcasing the method's practicality. ias.ac.in The protected peptide amides were cleaved from the support in high yields by irradiation, highlighting the benefits of photochemical deprotection in obtaining C-terminal peptide amides under gentle conditions. ias.ac.in
In addition to peptide synthesis, 4-(bromomethyl)benzoic acid has been utilized as a capping agent in the solid-phase synthesis of macrocyclic compound libraries. nih.gov In one study, it was used to cap the N-terminus of peptides before cyclization. nih.govnih.gov However, it was observed that the 4-(bromomethyl)benzoate (B8499459) cap could lead to the formation of significant side products during the ring-closing step with certain linkers, indicating that the choice of linker and capping agent is crucial for the success of the synthesis. nih.gov Furthermore, 4-(bromomethyl)benzoic acid has been used to prepare azide-functionalized resins for the solid-phase synthesis of diaryltriazoles. beilstein-journals.org
The research findings on these related compounds underscore the potential of this compound in solid-phase synthesis. Its dual reactive sites—the aryl bromide and the benzylic bromide—could be orthogonally functionalized to create novel linkers and resins for combinatorial chemistry and the synthesis of complex molecular architectures.
Table 1: Applications of Bromomethyl-Substituted Benzoic Acids in Solid-Phase Synthesis
| Compound | Application | Resin/Support | Cleavage Method | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| 4-Bromomethyl-3-nitrobenzoic acid | Solid-phase peptide synthesis (SPPS) | Polystyrene resin, Polyacrylamide acryl hydrate (B1144303) (PAAH) | Photolysis (~350 nm) | Serves as a photolabile linker, allowing mild cleavage of protected peptides without removing acid-sensitive protecting groups. | google.comechemi.comsigmaaldrich.com |
| 4-Bromomethyl-3-nitrobenzoylaminomethyl resin | Synthesis of C-terminal peptide amides | Polystyrene | Photolysis | Successfully used for the synthesis of substance P partial sequences. | ias.ac.in |
| 4-(Bromomethyl)benzoic acid | Capping agent in macrocycle synthesis | Rink amide resin | Not applicable (capping agent) | Used to cap the N-terminus of peptides. Formed side products with some linkers during cyclization. | nih.govnih.gov |
| 4-(Bromomethyl)benzoic acid | Preparation of functionalized resins | Not specified | Not applicable | Used to prepare azide-functionalized resins for the synthesis of diaryltriazoles. | beilstein-journals.org |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Although specific spectral data for 4-bromo-3-(bromomethyl)benzoic acid is not readily found in peer-reviewed journals, the expected chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra can be inferred from its structure. General NMR spectroscopic methods are routinely used for the characterization of such compounds. chemicalbook.comgoogle.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The aromatic region would likely show complex splitting patterns due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The carboxylic acid proton would typically be observed as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. It is expected to show eight distinct signals: one for the carboxylic acid carbon, one for the bromomethyl carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the bromo and bromomethyl substituents.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 175 | Broad Singlet |
| Aromatic C-H | 7.5 - 8.5 | 125 - 140 | Multiplets |
| Bromomethyl (-CH₂Br) | 4.5 - 5.0 | 30 - 35 | Singlet |
| Aromatic C-Br | - | 120 - 130 | - |
| Aromatic C-COOH | - | 130 - 140 | - |
Note: The expected chemical shifts are estimations based on standard functional group values and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the carboxylic acid, the carbon-bromine bonds, and the substituted benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A sharp and intense absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. The C-Br stretching vibrations are expected in the lower frequency region of the spectrum. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands. The symmetric stretching of the C-Br bonds could also be observed.
Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending (out-of-plane) | 750 - 900 |
| Alkyl Halide (-CH₂Br) | C-Br Stretch | 500 - 650 |
Note: These are approximate frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₆Br₂O₂, the calculated molecular weight is approximately 293.94 g/mol . evitachem.com Mass spectrometry would be employed to confirm this molecular weight. nist.gov High-resolution mass spectrometry (HRMS) could further provide the exact mass, confirming the elemental formula. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing the loss of fragments such as Br, COOH, and CH₂Br.
X-ray Crystallography Studies of Related Compounds
Advanced Spectroscopic Methods for Elucidating Molecular Architecture
Beyond the standard spectroscopic techniques, advanced methods can provide deeper insights into the molecular architecture and dynamics of halogenated compounds like this compound.
In situ and Operando Spectroscopy: These techniques, including in situ NMR and IR spectroscopy, allow for the real-time monitoring of chemical reactions. evitachem.com This could be applied to study the synthesis or subsequent reactions of this compound, providing mechanistic details.
Computational Spectroscopy: The combination of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopy is a powerful approach. DFT can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters. Comparing these calculated spectra with experimental data can lead to a more definitive structural assignment.
Two-Dimensional NMR (2D-NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign proton and carbon signals, especially for the complex aromatic region of the spectrum, by revealing proton-proton and proton-carbon correlations.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a standard for the analysis of halogenated organic compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying such compounds in complex mixtures.
Computational and Theoretical Studies of 4 Bromo 3 Bromomethyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Geometry Optimization and Conformational Analysis
No published data is available on the optimized geometry and conformational analysis of 4-bromo-3-(bromomethyl)benzoic acid. This type of study would typically reveal the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles, as well as the rotational barriers of the carboxylic acid and bromomethyl groups.
Vibrational Analysis and Spectral Simulations
There is no available information on the simulated vibrational spectra (such as IR and Raman) for this compound. A vibrational analysis would predict the frequencies of fundamental vibrational modes, which could be used to interpret experimental spectra and confirm the molecule's structure.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
HOMO-LUMO Energy Gaps and Electron Transfer Properties
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, have not been reported. This information is critical for understanding the molecule's kinetic stability and its potential for electron transfer in chemical reactions.
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) map for this compound is not available in the current body of scientific literature. An MESP surface would illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting intermolecular interactions and sites of reactivity.
Reactivity Descriptors and Chemoselectivity Predictions
Without foundational DFT calculations, no reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) or predictions on the chemoselectivity of this compound have been published. These descriptors would provide a quantitative measure of the molecule's reactivity and help predict how it would behave in complex reaction environments.
Ionization Energy, Electron Affinity, and Chemical Hardness
In the framework of conceptual Density Functional Theory (DFT), global reactivity descriptors such as ionization energy, electron affinity, and chemical hardness are fundamental in predicting the chemical behavior of a molecule. acs.orgresearchgate.net
Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule in its gaseous state. uni-siegen.de A lower ionization energy indicates that the molecule can be more easily oxidized. Within DFT, it is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), based on Koopmans' theorem (I ≈ -E_HOMO). acs.org
Electron Affinity (A): This is the energy released when an electron is added to a gaseous molecule. uni-siegen.de A higher electron affinity suggests a greater propensity for the molecule to accept an electron and be reduced. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (A ≈ -E_LUMO). acs.orgtaylorandfrancis.com
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net A molecule with a large gap between its HOMO and LUMO energies is considered "hard," implying lower reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. Chemical hardness is calculated as η = (I - A) / 2. researchgate.net
While specific DFT calculations for this compound are not available, studies on similar halogenated aromatic acids provide insight into the expected values for these parameters.
Condensed Fukui Functions and Local Reactivity Indices
The Condensed Fukui Function simplifies this by assigning a value to each atomic site in the molecule. researchgate.net This allows for the prediction of the most reactive sites for different types of chemical attacks:
Nucleophilic attack (f+): Indicates the site most likely to accept an electron.
Electrophilic attack (f-): Indicates the site most prone to donating an electron.
Radical attack (f0): Predicts the site for radical interaction.
Generally, the atom with the highest Fukui function value for a specific type of attack is considered the most reactive site for that interaction. researchgate.net For this compound, one would expect the carboxylic acid group, the aromatic ring, and the brominated carbons to be key sites of reactivity, which would be quantifiable through Fukui function analysis.
Solvation Effects and Environmental Influence on Molecular Parameters
The properties and reactivity of a molecule can be significantly altered by its environment, particularly by the solvent. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. nih.gov Solvation can influence:
Molecular Geometry: Bond lengths and angles can change in response to solvent polarity.
Electronic Properties: The dipole moment and the energies of the HOMO and LUMO can be altered, which in turn affects the ionization energy, electron affinity, and chemical hardness. mdpi.com
Reactivity: The stabilization or destabilization of reactants, transition states, and products by the solvent can dramatically affect reaction rates and pathways. lu.se
Studies on related compounds have shown that solvation can alter the values of reactivity descriptors. nih.gov For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to influence its electronic structure and reactivity profile.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.netscielo.org.mx Organic molecules with donor-π-acceptor architectures can exhibit significant NLO responses. The key parameters for assessing NLO properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netjournaleras.com
Computational DFT studies are a valuable tool for predicting the NLO properties of new molecules. diva-portal.org A high value of the first-order hyperpolarizability (β) is indicative of a strong NLO response. For this compound, the presence of electron-withdrawing bromine atoms and the carboxylic acid group, conjugated through the benzene (B151609) ring, suggests potential for NLO activity. Theoretical calculations would be needed to quantify the hyperpolarizability and determine its suitability for NLO applications.
Emerging Research Areas and Future Perspectives for 4 Bromo 3 Bromomethyl Benzoic Acid
Development of Green and Sustainable Synthetic Routes
Traditional synthesis methods for 4-bromo-3-(bromomethyl)benzoic acid and related compounds often rely on radical bromination of the corresponding methylarene using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). smolecule.com These reactions are typically conducted in halogenated solvents such as carbon tetrachloride or chlorobenzene (B131634). smolecule.comysu.edu While effective, these methods present environmental and safety concerns due to the toxicity of the solvents and reagents.
Emerging research is focused on developing greener and more sustainable synthetic protocols. This involves replacing hazardous solvents with more environmentally benign alternatives and improving reaction efficiency to reduce waste. smolecule.com For instance, advancements in solvent systems, such as using dimethylformamide (DMF) with phase-transfer catalysts, have been shown to improve efficiency and minimize the formation of dibrominated side products. smolecule.com Future research will likely explore the use of green solvents, solid-state reactions, or biocatalytic methods to further enhance the sustainability of its synthesis.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Synthesis | Green/Sustainable Synthesis (Prospective) |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS), Elemental Bromine smolecule.com | Recyclable brominating agents, enzymatic bromination |
| Solvent | Chlorobenzene, Carbon Tetrachloride ysu.edugoogle.com | Green solvents (e.g., ionic liquids, supercritical CO₂), solvent-free conditions |
| Catalyst/Initiator | Benzoyl Peroxide, AIBN ysu.edu | Photocatalysis, reusable solid-supported initiators |
| Efficiency | Can produce significant side products (e.g., over-bromination) smolecule.com | Higher selectivity, reduced byproducts, inline purification smolecule.comthieme-connect.de |
| Safety | Use of toxic and volatile organic compounds ysu.edu | Reduced hazard profile, safer reaction conditions (e.g., in flow reactors) |
Exploration of Catalytic Applications (e.g., Ligand Precursors)
The unique bifunctional nature of this compound makes it an ideal candidate as a precursor for specialized ligands in catalysis. smolecule.com The two bromine atoms can be selectively functionalized to create complex molecular structures capable of coordinating with metal centers. smolecule.com
The aryl bromide at the 4-position is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. smolecule.com This allows for the introduction of various aryl, heteroaryl, or other organic moieties. Simultaneously, the highly reactive bromomethyl group at the 3-position can be used to anchor the molecule to a support or to introduce another functional group through nucleophilic substitution. smolecule.com This orthogonal reactivity enables the modular synthesis of ligands where different parts of the molecule can be fine-tuned to control the catalytic activity and selectivity of the resulting metal complex. For example, a Schiff base, known to be a versatile ligand, could be formed, and its properties could be tuned for specific catalytic applications in oxidation or reduction reactions. nih.gov
Future work in this area will likely involve the synthesis of novel pincer-type ligands or chiral ligands for asymmetric catalysis, where the benzoic acid backbone provides a rigid scaffold for orienting the coordinating groups.
Bio-conjugation and Chemical Biology Applications
In the fields of chemical biology and medicinal chemistry, the ability to link molecules to biological targets like proteins or nucleic acids is crucial. smolecule.com this compound is a promising tool for such bio-conjugation applications. The reactive bromomethyl group can readily alkylate nucleophilic residues on biomolecules, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, forming stable covalent bonds.
This reactivity is valuable for:
Developing Probes: The molecule can serve as a linker to attach fluorescent dyes or affinity tags to proteins for imaging and pull-down assays.
Drug Delivery: Its derivatives can be incorporated into drug delivery systems. For instance, a related compound, 4-(bromomethyl)benzoic acid, is used in bioconjugation to attach biomolecules to surfaces or other molecules. chemimpex.com
Pharmaceutical Synthesis: The compound is already used as an intermediate in the synthesis of pharmaceuticals. smolecule.comevitachem.com Its structure allows it to be a scaffold in creating libraries of compounds for drug discovery, particularly for kinase inhibitors. smolecule.com
The carboxylic acid group adds another layer of functionality, allowing for attachment to amine-functionalized surfaces or biomolecules via amide bond formation, further expanding its utility in creating complex bioconjugates.
Advanced Functional Material Design and Synthesis
The structural characteristics of this compound make it a valuable component in the design of advanced functional materials. smolecule.com Its ability to undergo polymerization and form well-defined structures is of particular interest.
Functional Polymers: It can be used as a monomer or a cross-linking agent in polymer chemistry to develop functionalized polymers with enhanced properties. smolecule.comchemimpex.com The bromine atoms can be retained for post-polymerization modification, allowing for the creation of materials with tailored surface properties or functionalities.
Photoactive Materials: The compound is an intermediate in the synthesis of temoporfin, a second-generation photosensitizer used in photodynamic therapy for cancer treatment. smolecule.com This highlights its potential as a building block for other photoactive or light-emitting materials.
Porous Materials: The rigid structure and multiple reaction sites suggest its potential use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). bldpharm.com Such materials have applications in gas storage, separation, and catalysis.
Future research is expected to explore the incorporation of this molecule into novel polymeric structures, supramolecular assemblies, and nanostructured materials for applications in electronics, sensing, and therapeutics.
Table 2: Examples of Functional Materials Derived from Related Precursors
| Material Type | Precursor/Intermediate | Application | Citation |
|---|---|---|---|
| Photosensitizer | This compound | Photodynamic Therapy | smolecule.com |
| Functionalized Polymer | 4-(Bromomethyl)benzoic acid | Advanced Materials | chemimpex.com |
| Antihypertensive Agent | This compound | Pharmaceutical | smolecule.comevitachem.com |
| Luminescent Metallogels | 4-(bromomethyl)benzoic acid | Supramolecular Chemistry | rsc.org |
Integration with Flow Chemistry and Automated Synthesis
Modern chemical synthesis is increasingly moving towards automated and continuous processes to improve efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, is particularly well-suited for handling reactive intermediates and optimizing reaction conditions. thieme-connect.de
The synthesis and subsequent reactions of this compound could benefit significantly from flow chemistry. For example, the radical bromination step, which can be exothermic and difficult to control on a large scale in batch, could be performed more safely and efficiently in a microreactor with precise temperature control. ysu.edu Furthermore, the orthogonal reactivity of the compound makes it an excellent candidate for multistep automated synthesis. smolecule.com A flow system could be designed where the starting material is sequentially passed through different reactor coils or columns containing immobilized reagents or catalysts to perform selective modifications at the bromomethyl and aryl bromide positions in a single, continuous process. thieme-connect.de This approach would accelerate the synthesis of derivatives for screening in drug discovery and materials science, representing a significant leap forward in the utilization of this versatile chemical building block. thieme-connect.desci-hub.se
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₆Br₂O₂ |
| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ |
| Benzoyl peroxide | C₁₄H₁₀O₄ |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |
| Carbon tetrachloride | CCl₄ |
| Chlorobenzene | C₆H₅Cl |
| Dimethylformamide (DMF) | C₃H₇NO |
| Temoporfin | C₄₄H₃₆N₄O₄ |
Q & A
Q. What strategies mitigate regioselectivity challenges in derivatizing the bromomethyl group?
- Methodological Answer : Steric directing groups (e.g., tert-butyl esters) block undesired positions. Microwave-assisted synthesis enhances reaction rates and selectivity. Use Pd-catalyzed cross-coupling (e.g., Heck or Sonogashira) for controlled functionalization. Monitor intermediates via LC-MS to optimize stepwise modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
